molecular formula C18H15ClNO6P B105214 NAPHTHOL AS-CL PHOSPHATE CAS No. 18228-16-5

NAPHTHOL AS-CL PHOSPHATE

Cat. No.: B105214
CAS No.: 18228-16-5
M. Wt: 407.7 g/mol
InChI Key: AXMIMEOLDUCZOC-UHFFFAOYSA-N
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Description

NAPHTHOL AS-CL PHOSPHATE is a synthetic organic compound that belongs to the class of naphthalene carboxamides This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and a phosphonooxy group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NAPHTHOL AS-CL PHOSPHATE typically involves multi-step organic reactions. One common approach is to start with the naphthalene-2-carboxylic acid, which undergoes a series of reactions including chlorination, methoxylation, and phosphonation. The final step involves the formation of the carboxamide linkage with the 5-chloro-2-methoxyaniline.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

NAPHTHOL AS-CL PHOSPHATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, NAPHTHOL AS-CL PHOSPHATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. It can be used in assays to investigate enzyme activity, protein binding, or cellular uptake.

Medicine

In medicine, this compound may have potential therapeutic applications. Research may focus on its efficacy as a drug candidate for treating specific diseases or conditions.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings. Its unique chemical properties may enhance the performance of these materials.

Mechanism of Action

The mechanism of action of NAPHTHOL AS-CL PHOSPHATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-naphthalene-2-carboxamide
  • N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)benzamide
  • N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)anthracene-2-carboxamide

Uniqueness

NAPHTHOL AS-CL PHOSPHATE is unique due to the combination of its chloro-substituted methoxyphenyl group and phosphonooxy group attached to the naphthalene ring. This unique structure imparts specific chemical and physical properties that differentiate it from similar compounds. These properties may include enhanced reactivity, stability, or biological activity.

Properties

IUPAC Name

[3-[(5-chloro-2-methoxyphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClNO6P/c1-25-16-7-6-13(19)10-15(16)20-18(21)14-8-11-4-2-3-5-12(11)9-17(14)26-27(22,23)24/h2-10H,1H3,(H,20,21)(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMIMEOLDUCZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClNO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171274
Record name N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18228-16-5
Record name N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18228-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018228165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5-Chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-chloro-2-methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
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